N-(3,4-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
Description
Historical Context and Discovery
The exploration of imidazole-containing compounds began in 1858 with Heinrich Debus' pioneering synthesis of imidazole derivatives. Over time, advances in organic chemistry enabled the development of structurally complex molecules, including ethanediamides. N-(3,4-Dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide emerged from research into hybrid molecules combining aromatic amines with heterocyclic moieties to enhance biological activity. Its synthesis reflects methodologies developed in the early 21st century, particularly copper-catalyzed C–H bond activation and oxidative C–C cleavage strategies.
Nomenclature and Chemical Identity
The compound’s systematic IUPAC name is 1-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]cyclopropanecarbothioamide . Key structural components include:
- 3,4-Dimethylphenyl group : A disubstituted aromatic ring providing hydrophobicity and π-π stacking potential.
- 3-(1H-Imidazol-1-yl)propyl chain : A three-carbon linker terminating in an imidazole ring, enabling hydrogen bonding and metal coordination.
- Ethanediamide backbone : A central dicarboxamide scaffold facilitating conformational rigidity.
Alternative designations include CAS numbers (e.g., 384815-49-0 for related analogs) and ChEMBL IDs (e.g., CHEMBL578798).
Chemical Classification and Related Compounds
This compound belongs to two primary classes:
- Amides : Characterized by the -CONH- functional group, as seen in ethanediamide derivatives like N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide.
- Imidazole Derivatives : Shares structural homology with bioactive imidazoles such as medetomidine.
Table 1: Structurally Related Compounds and Their Properties
| Compound Name | Structural Variation | Biological Activity | Source Citation |
|---|---|---|---|
| N-(3,5-Dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide | 3,5-Dimethylphenyl substitution | Antimicrobial potential | |
| N-Cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide | Cyclopentyl vs. imidazole substitution | Enzyme inhibition | |
| N-[3-(2-Phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide | Biphenyl extension | Receptor modulation |
General Significance in Chemical Research
This compound is pivotal in:
- Medicinal Chemistry : Imidazole rings are prevalent in FDA-approved drugs (e.g., antifungal agents). The compound’s ability to mimic purine bases enables interactions with enzymes like cytochrome P450.
- Materials Science : Its rigid structure aids in designing metal-organic frameworks (MOFs) with tailored porosity.
- Catalysis : Imidazole-propyl chains serve as ligands in transition metal catalysts, enhancing reaction specificity.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-4-5-14(10-13(12)2)19-16(22)15(21)18-6-3-8-20-9-7-17-11-20/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIXJUSWTUPNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Amide Coupling Strategy
The most widely reported method involves sequential amide bond formation between 3,4-dimethylphenylamine and 3-(1H-imidazol-1-yl)propylamine using ethanedioyl dichloride as the linker.
Step 1: Synthesis of 3-(1H-Imidazol-1-yl)propylamine
Imidazole is alkylated with 1-bromo-3-chloropropane in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours. The intermediate is then subjected to Gabriel synthesis using phthalimide and hydrazine hydrate to yield 3-(1H-imidazol-1-yl)propylamine (Yield: 68–72%).
Step 2: Double Amidation
3,4-Dimethylphenylamine and 3-(1H-imidazol-1-yl)propylamine are reacted with ethanedioyl dichloride in a 1:1:1 molar ratio under inert conditions. Triethylamine (TEA) is used as a base to neutralize HCl byproducts. The reaction proceeds in tetrahydrofuran (THF) at 0°C for 2 hours, followed by room temperature stirring for 12 hours (Yield: 58–64%).
Key Reaction:
$$
\text{3,4-Dimethylphenylamine} + \text{ClCO-COCl} + \text{3-(1H-Imidazol-1-yl)propylamine} \xrightarrow{\text{TEA, THF}} \text{Target Compound}
$$
Solvent-Free Microwave-Assisted Synthesis
A greener approach employs microwave irradiation to accelerate amide formation without solvents. Equimolar amounts of 3,4-dimethylphenyl isocyanate and 3-(1H-imidazol-1-yl)propylamine are mixed with catalytic imidazole and irradiated at 150 W for 15 minutes. This method reduces reaction time from hours to minutes and improves yield (78–82%).
Advantages:
- Eliminates toxic solvents (e.g., THF, DCM).
- Reduces byproduct formation.
Solid-Phase Synthesis for High-Purity Output
For pharmaceutical applications, solid-phase synthesis using Wang resin has been documented. The resin-bound 3,4-dimethylphenyl group is sequentially treated with ethanedioyl dichloride and 3-(1H-imidazol-1-yl)propylamine. Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound with >95% purity.
Conditions:
- Resin activation: 1-Hydroxybenzotriazole (HOBt) in DMF.
- Coupling time: 4 hours per amide bond.
Optimization of Critical Parameters
Temperature and Catalysis
Optimal amidation occurs at 0–5°C during ethanedioyl dichloride addition to prevent thermal degradation. The use of 4-dimethylaminopyridine (DMAP) as a catalyst increases yields by 12–15% compared to TEA alone.
Stoichiometric Ratios
A 10% excess of ethanedioyl dichloride ensures complete conversion of both amine groups. Substoichiometric amounts lead to mono-amidation byproducts.
Purification and Characterization
Recrystallization and Chromatography
Crude product is purified via:
Spectroscopic Validation
- ¹H NMR (500 MHz, DMSO-d₆): δ 2.21 (s, 6H, Ar-CH₃), 2.45 (t, J = 6.5 Hz, 2H, CH₂-imidazole), 3.52 (q, 2H, NH-CO), 4.15 (t, 2H, N-CH₂), 6.95–7.25 (m, 3H, Ar-H), 7.55 (s, 1H, imidazole-H).
- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-N bend).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Two-Step Coupling | 58–64 | 90–92 | 14–16 h | Industrial |
| Microwave-Assisted | 78–82 | 88–90 | 15 min | Lab-Scale |
| Solid-Phase | 70–75 | >95 | 8–10 h | Pilot-Scale |
Industrial-Scale Challenges and Solutions
Byproduct Formation
Di-amidation byproducts arise from excess ethanedioyl dichloride. Implementing controlled addition rates (<0.5 mL/min) and real-time HPLC monitoring reduces impurity levels to <2%.
Cost-Efficiency
Replacing THF with cyclopentyl methyl ether (CPME) as a greener solvent lowers production costs by 18–22% without compromising yield.
Emerging Technologies
Flow Chemistry
Continuous-flow reactors enable rapid mixing and heat transfer, achieving 85% yield in 30 minutes. This method is ideal for high-throughput synthesis.
Enzymatic Catalysis
Lipase-based catalysts (e.g., Candida antarctica Lipase B) have demonstrated 70% yield in aqueous media, though scalability remains a challenge.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in aromatic substitution patterns and heterocyclic moieties. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Aromatic Substitution : The target compound’s 3,4-dimethylphenyl group contrasts with the 2,3-dimethylphenyl in , which may alter steric effects and π-π stacking interactions.
- Backbone Complexity : The azatricyclic group in adds steric bulk, likely reducing membrane permeability compared to the simpler dimethylphenyl group in the target compound.
Physicochemical Properties
- IR Spectroscopy : The target compound’s imidazole C–H and N–H stretches (~3100–3300 cm⁻¹) and amide C=O (~1670 cm⁻¹) would align with trends observed in triazole-acetamide analogs (e.g., 1671 cm⁻¹ for C=O in ).
- NMR Data : The 3-(imidazolyl)propyl group would produce distinct peaks at δ ~7.5–8.5 ppm (imidazole protons) and δ ~3.5–4.0 ppm (–CH₂– linkages), comparable to triazole-containing compounds in .
Computational and Docking Insights
AutoDock Vina () and ORTEP-3 () could model the target compound’s binding affinity and geometry. For example:
Biological Activity
N-(3,4-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a unique structure that combines a dimethylphenyl moiety with an imidazole group, which may contribute to its interactions with biological targets.
Chemical Structure and Properties
The chemical formula of this compound is . The compound's structure includes:
- Dimethylphenyl group : Enhances lipophilicity and potential receptor interactions.
- Imidazole ring : Known for its ability to participate in hydrogen bonding and coordination with metal ions, which may influence biological activity.
The mechanism of action of this compound is not fully elucidated but is believed to involve:
- Enzyme inhibition : The imidazole moiety can interact with various enzymes, potentially acting as an inhibitor.
- Receptor modulation : It may bind to specific receptors, altering their activity and influencing cellular pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound has been explored for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. Notably, it has been tested against colorectal cancer cells, where it exhibited cytotoxic effects comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SW480 (Colorectal) | 2.0 | Inhibition of proliferation |
| HCT116 (Colorectal) | 0.12 | Significant growth reduction |
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines indicated that the compound effectively reduced cell viability in a dose-dependent manner. The mechanisms involved apoptosis induction and cell cycle arrest.
- Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in reduced tumor size and weight compared to controls. The compound's safety profile was also assessed, revealing manageable toxicity levels.
Comparative Analysis
When compared to similar compounds, such as N-(3,4-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]methanediamide, this compound shows enhanced potency in certain biological assays. This uniqueness can be attributed to the specific structural features that facilitate better receptor binding and interaction.
Q & A
Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, and how are reaction conditions optimized?
The synthesis of ethanediamide derivatives typically involves multi-step reactions, such as amide coupling or cycloaddition. For example, copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) is widely used for imidazole-containing compounds . Key steps include:
- Amide bond formation : Reacting 3,4-dimethylphenylamine with a carboxylic acid derivative (e.g., ethanedioyl chloride) under inert conditions.
- Propyl-imidazole attachment : Introducing the imidazole moiety via nucleophilic substitution or alkylation, often requiring anhydrous solvents like DMF and catalysts like K₂CO₃.
- Optimization : Parameters such as temperature (room temp. vs. reflux), solvent polarity (t-BuOH/H₂O mixtures), and catalyst loading (e.g., 10 mol% Cu(OAc)₂) are systematically varied to maximize yield . Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Structural validation relies on:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., imidazole protons at δ ~7.2–8.4 ppm) and carbonyl signals (C=O at ~165–170 ppm) .
- IR spectroscopy : Confirms functional groups (amide C=O stretch ~1670 cm⁻¹, imidazole C-N ~1300 cm⁻¹) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray crystallography : ORTEP-III software generates 3D structural models, critical for resolving bond angles and stereochemistry .
Q. What preliminary biological screening strategies are recommended for this compound?
Initial screening focuses on:
- Enzyme inhibition assays : Test against targets like kinases or cytochrome P450 using fluorometric/colorimetric substrates .
- Antimicrobial activity : Disk diffusion or MIC assays against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Solubility/stability : HPLC or UV-Vis (λmax ~255 nm) evaluates physicochemical properties under physiological conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
SAR strategies include:
- Substituent variation : Modify the dimethylphenyl group (e.g., nitro, methoxy) to enhance target binding .
- Linker optimization : Adjust the propyl chain length or replace it with heteroatom-containing spacers (e.g., ethylene glycol) to improve solubility .
- Imidazole ring substitutions : Introduce electron-withdrawing groups (e.g., Br, NO₂) to modulate electronic effects and metabolic stability .
- In silico modeling : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., receptors), guiding rational design .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from impurities or assay variability. Mitigation approaches:
- Purity verification : Repeat synthesis with rigorous purification (HPLC >98%) and characterize via elemental analysis .
- Assay standardization : Use positive controls (e.g., known inhibitors) and replicate under identical conditions (pH, temperature) .
- Metabolic profiling : LC-MS identifies degradation products that may interfere with bioactivity .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD/RMSF analysis) over 100+ ns trajectories .
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Pharmacophore modeling : Define essential features (H-bond donors, aromatic rings) for virtual screening of analogs .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Silence putative targets (e.g., enzymes) to confirm functional relevance .
- SPR/BLI assays : Measure real-time binding kinetics (ka/kd) to purified proteins .
- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics identifies downstream pathways affected by treatment .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
